molecular formula C14H15BrN2O B7827486 6-bromo-2-cyclohexyl-1H-quinazolin-4-one

6-bromo-2-cyclohexyl-1H-quinazolin-4-one

Cat. No.: B7827486
M. Wt: 307.19 g/mol
InChI Key: KAHRETGNIHZMHI-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclohexyl-1H-quinazolin-4-one (CAS 1000339-29-6) is a brominated quinazolinone derivative serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. This compound features a molecular formula of C14H15BrN2O and a molecular weight of 307.19 g/mol. Its structure incorporates a cyclohexyl substituent at the 2-position and a bromine atom at the 6-position of the quinazolin-4-one core, which is known for its significant biological potential . The quinazolinone core is a recognized pharmacophore, and recent studies highlight its value in developing non-covalent inhibitors of SARS-CoV-2 Main Protease (Mpro), a key antiviral target . Furthermore, 6-bromo-substituted quinazolin-4-one derivatives have demonstrated promising anticancer and cytotoxic activities in scientific research. Studies indicate that these derivatives can show significant selectivity between tumorigenic and non-tumorigenic cell lines, making them attractive leads for oncology research programs . The presence of a halogen at the 6-position is a key structural feature often explored to optimize electronic properties and enhance binding interactions with biological targets . Researchers utilize this compound as a key synthetic intermediate for further chemical functionalization. Its calculated physical properties include a density of 1.60±0.1 g/cm³ and low aqueous solubility (approximately 0.014 g/L at 25°C) . Please note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans. Handle with appropriate safety precautions, as it may be harmful by inhalation, in contact with skin, or if swallowed .

Properties

IUPAC Name

6-bromo-2-cyclohexyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRETGNIHZMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NC(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Benzoxazinone Formation

The anthranilic acid derivative is acylated with an acid chloride to form an intermediate amide. For example, treatment with cyclohexanecarbonyl chloride yields N-(6-bromoanthraniloyl)cyclohexanamide . Subsequent dehydration using acetic anhydride generates a benzoxazinone intermediate, which serves as the electrophilic precursor for amine condensation.

Amine Condensation and Cyclization

Condensation of the benzoxazinone with cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C facilitates nucleophilic attack at the C2 position, forming a diamide intermediate. Intramolecular cyclodehydration under acidic conditions (e.g., HCl/EtOH) completes the quinazolinone ring, yielding 6-bromo-2-cyclohexyl-1H-quinazolin-4-one. This method achieves moderate yields (65–75%) but requires rigorous purification to isolate the final product.

StepReagents/ConditionsYield (%)
AcylationCyclohexanecarbonyl chloride85
Benzoxazinone formationAcetic anhydride, 120°C78
CyclizationCyclohexylamine, HCl/EtOH71

A radical-mediated alkylation strategy enables direct introduction of the cyclohexyl group at C2 without pre-functionalization. This method employs 6-bromoquinazolin-4(3H)-one as the starting material and utilizes a hypervalent iodine reagent (PhI(O2CCF3)2) with sodium azide (NaN3) in 2,2,2-trifluoroethanol (TFE):

Reaction Mechanism

The process initiates with the generation of a nitrogen-centered radical from NaN3, which abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. This radical couples with the quinazolin-4-one at C2, followed by oxidation to yield the alkylated product. Control experiments using TEMPO confirm the radical pathway.

Optimization and Scope

Key parameters include:

  • Solvent : TFE enhances radical stability and reaction efficiency.

  • Stoichiometry : A 10:1 molar ratio of cyclohexane to quinazolinone ensures sufficient radical flux.

  • Additives : PhI(O2CCF3)2 (2.5 equiv) and NaN3 (2.5 equiv) are added incrementally to minimize side reactions.

The method achieves a 71% yield for analogous iodo derivatives, suggesting comparable efficiency for bromo substrates under optimized conditions.

Copper-Catalyzed Cyclocondensation of Isocyanides

While primarily used for 3-substituted quinazolinones, copper-catalyzed reactions offer a modular approach to heterocycle assembly. Adapting this method for 2-cyclohexyl substitution requires strategic modifications:

Substrate Design

Ethyl 2-isocyanobenzoate serves as the isocyanide precursor. Cyclohexylamine is introduced during the cyclocondensation step, where Cu(OAc)2 mediates the coupling between the isocyanide and amine.

Limitations and Adjustments

The standard protocol favors 3-alkylation, but substituting the amine (e.g., using 2-cyclohexylethylamine) and adjusting reaction temperatures (e.g., microwave irradiation at 150°C) may redirect substitution to C2. Reported yields for 3-alkyl analogs range from 57% to 77%, indicating potential viability with further optimization.

Acid-Mediated Cyclization Using Polyphosphoric Acid (PPA)

PPA facilitates cyclization of brominated anthranilamide derivatives to quinazolinones. Although originally demonstrated for 6-bromo-4-hydroxyquinolin-2(1H)-one, this method can be adapted for cyclohexyl incorporation:

Synthetic Pathway

  • Amide Formation : 6-Bromoanthranilic acid is condensed with cyclohexanecarboxylic acid in the presence of PPA.

  • Cyclization : Heating the intermediate amide at 120°C in PPA induces intramolecular cyclization, forming the quinazolinone ring.

This one-pot method simplifies purification but suffers from lower yields (50–60%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on efficiency, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Multi-Step Synthesis65–75HighPrecise substitution controlLengthy purification steps
Metal-Free Alkylation~70ModerateRadical-based selectivityExcess cyclohexane required
Copper-Catalyzed57–77LowModular substrate scopeRequires 3-substitution redesign
PPA Cyclization50–60ModerateOne-pot simplicityModerate yields

Mechanistic Insights and Reaction Optimization

Radical Stability in Metal-Free Alkylation

The use of TFE as a solvent stabilizes transient cyclohexyl radicals, enhancing coupling efficiency. Substituting TFE with less polar solvents (e.g., DCM) reduces yields by 40–50%, underscoring the role of solvent in radical-mediated pathways.

Acid Catalysis in Cyclization

PPA acts as both a Brønsted acid and dehydrating agent, promoting cyclization via protonation of the amide carbonyl and subsequent nucleophilic attack by the adjacent amine . Elevated temperatures (>100°C) are critical to overcome kinetic barriers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazolinone derivatives with different functional groups.

Scientific Research Applications

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is primarily used in proteomics research . It can be used as a probe to study protein interactions and functions. Additionally, it may have applications in the development of new pharmaceuticals and chemical biology research.

Mechanism of Action

The exact mechanism of action for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is not well-documented. it is likely to interact with specific molecular targets, such as proteins or enzymes, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Melting Points : Aromatic substituents (e.g., 4-fluorophenyl in compound 3b) yield higher melting points (235–237°C) compared to aliphatic groups, likely due to enhanced π-π stacking . The cyclohexyl group may reduce melting points via steric hindrance.
  • Spectral Signatures: The C=O stretch in IR spectra is consistent (~1670–1675 cm⁻¹) across quinazolinones. Aromatic protons in 2-aryl derivatives show distinct 1H-NMR shifts (δ 7.8–8.2), whereas cyclohexyl protons would resonate at δ 1.0–2.5 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-cyclohexyl-1H-quinazolin-4-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 6-bromo-2-cyclohexyl-(4H)-benzo[1,3]oxazin-4-one with nitrogen-containing nucleophiles (e.g., hydrazine hydrate or amines). Refluxing in glacial acetic acid for 3–4 hours under controlled temperature (120–130°C) is a common procedure, followed by recrystallization in ethanol to isolate the product. TLC using cyclohexane:ethyl acetate (2:1) is employed to confirm purity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).
  • 1H/13C NMR : Confirms substituent positions (e.g., δ 2.51 ppm for cyclohexyl protons in DMSO-d6).
  • LC-MS : Validates molecular weight (e.g., [M]+ peaks at m/z 391/393).
  • TLC : Monitors reaction progress and purity using silica gel plates .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol (super dry) is preferred for recrystallization due to its polarity and ability to dissolve intermediates while precipitating pure quinazolinone derivatives. Ethyl acetate:cyclohexane mixtures (1:1) are effective for TLC mobile phases to separate byproducts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Methodological Answer :

  • Reagent selection : Substituting amino reagents (e.g., metformin vs. hydrazine) impacts yield (e.g., 70% for BQ1 vs. 75% for hydrazine derivatives) .
  • Temperature control : Maintaining 120–130°C during reflux minimizes side reactions.
  • Purification : Sequential recrystallization in ethanol and column chromatography enhances purity (>98%) .

Q. What methodologies are recommended for evaluating pharmacological activity?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity using bacterial/fungal strains.
  • In vivo models : Analgesic activity via rodent tail-flick or writhing tests, with dose-response curves (e.g., 50–100 mg/kg) .
  • Docking studies : In silico profiling (e.g., AutoDock Vina) predicts binding affinity to target receptors .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky cyclohexyl groups improve metabolic stability.
  • SAR analysis : Compare IC50 values across derivatives (e.g., 3-nitrophenyl analogs show higher potency than phenyl derivatives) .

Q. How can contradictions in pharmacological or spectral data be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR/LC-MS data with elemental analysis.
  • Methodological audits : Check for variations in assay conditions (e.g., receptor diversity in computational models) that may explain divergent results .

Q. What strategies ensure compound stability during storage?

  • Methodological Answer :

  • Storage : Desiccate at –20°C in amber vials to prevent photodegradation.
  • Purity checks : Periodic TLC/HPLC analysis detects decomposition (e.g., hydrolyzed byproducts) .

Q. How should researchers address conflicting spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Combine 1H NMR (δ 8.30 ppm for aromatic protons), 13C NMR (quaternary carbons at ~160 ppm), and LC-MS fragmentation patterns.
  • X-ray crystallography : Resolves ambiguity in stereochemistry or tautomeric forms .

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